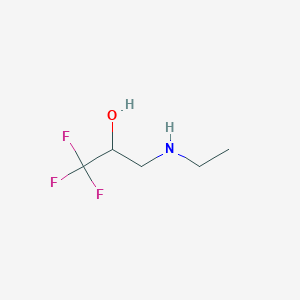

3-(Ethylamino)-1,1,1-trifluoropropan-2-ol

Description

3-(Ethylamino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a hydroxyl group at position 2, a trifluoromethyl group at position 1, and an ethylamino substituent at position 2. Its molecular formula is C₅H₁₀F₃NO, with a molar mass of 175.14 g/mol. This compound has been synthesized via enantioselective borane-mediated reduction methods, yielding high enantiomeric excess (e.g., 96% ee) in optically active forms . The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Propriétés

IUPAC Name |

3-(ethylamino)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO/c1-2-9-3-4(10)5(6,7)8/h4,9-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZHIEFIHACQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution with Amines

A common synthetic approach involves reacting 1,1,1-trifluoro-2-propanol or its derivatives with ethylamine under controlled conditions to form the amino alcohol. This reaction can be catalyzed or facilitated by suitable bases or catalysts to promote substitution at the alpha position relative to the hydroxyl group.

Reductive Amination

Another route includes reductive amination of trifluoromethylated carbonyl compounds (such as 1,1,1-trifluoroacetone) with ethylamine. This involves:

- Formation of an imine or iminium intermediate by condensation of the ketone with ethylamine.

- Subsequent reduction to the corresponding amino alcohol using reducing agents like sodium borohydride or catalytic hydrogenation.

Use of Trifluoromethylation Reagents

In some synthetic schemes, trifluoromethyl groups are introduced via reagents such as trifluoromethyltrimethylsilane (CF3SiMe3) in the presence of fluoride sources (e.g., tetrabutylammonium fluoride) to add the trifluoromethyl group to a suitable ketone precursor, followed by further functionalization to introduce the ethylamino group.

Detailed Research Findings and Experimental Data

A representative synthesis reported involves multiple steps starting from 1,3-bis(benzyloxy)propan-2-one and trifluoromethyltrimethylsilane, catalyzed by tetrabutylammonium fluoride, followed by acid workup and catalytic hydrogenation to yield trifluoromethylated amino alcohol intermediates. Subsequent nucleophilic substitution with ethylamine and azide displacement reactions lead to the formation of azido and then amino derivatives of trifluoropropanol compounds structurally related to 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol.

Key experimental data from this multi-step synthesis are summarized below:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Trifluoromethylation of ketone | CF3SiMe3, tetrabutylammonium fluoride, THF, 0°C to 20°C, 3 h | High (not specified) | Under nitrogen atmosphere |

| 2 | Acidic workup and extraction | 1M HCl, ethyl acetate extraction | - | Preparation for next step |

| 3 | Catalytic hydrogenation | Pd/C, EtOH, 40°C, 24 h, H2 50 psi | 98% | Conversion of benzyloxy groups |

| 4 | Tosylation of triol intermediate | Pyridine, 20°C, 12 h | 85% | Formation of ditosylate intermediate |

| 5 | Azide substitution | Sodium azide, DMF, 110°C, 12 h | 100% | Azido derivative formation |

| 6 | Reduction of azide to amine | Trimethylphosphine, THF/H2O, 20°C, 12 h | - | Amino derivative obtained |

This sequence illustrates the complexity and efficiency of preparing trifluoromethylated amino alcohols related to this compound.

Industrial Production Methods

Industrial-scale preparation emphasizes enzymatic and microbial biotransformations for stereoselective production of trifluoropropanol intermediates. One patented method involves using specific microorganisms that inherently reduce 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol with high optical purity under mild conditions (5 to 40 °C, pH 4.0 to 10.0). This biocatalytic process offers advantages:

- High enantiomeric excess (up to 100% ee).

- No need for genetically modified organisms or extensive heat treatment.

- Efficient coenzyme NAD(P)H regeneration by the microorganism’s own dehydrogenase enzymes.

- Scalable and environmentally friendly compared to purely chemical synthesis.

Such enzymatic methods can be adapted to prepare trifluoromethylated amino alcohols by subsequent chemical modifications, including amination steps.

Comparative Table of Preparation Methods

| Method Type | Starting Material | Key Reagents | Reaction Conditions | Yield & Purity | Industrial Feasibility |

|---|---|---|---|---|---|

| Chemical Synthesis via Nucleophilic Substitution | 1,1,1-Trifluoro-2-propanol or ketone derivatives | Ethylamine, catalysts (e.g., bases) | Mild heating, inert atmosphere | Moderate to high yields | Moderate; requires purification |

| Reductive Amination | 1,1,1-Trifluoroacetone + ethylamine | Reducing agents (NaBH4, Pd/C + H2) | Room temp to 40°C, variable pressure | High yields reported | Widely used, scalable |

| Trifluoromethylation followed by Functionalization | Ketone precursors + CF3SiMe3 | Fluoride sources, Pd/C hydrogenation | 0–40°C, inert atmosphere | High yields (up to 98%) | Complex, multi-step |

| Microbial Biotransformation | 1,1,1-Trifluoroacetone | Specific microorganisms | 5–40°C, pH 4–10 | High optical purity, high yield | Highly scalable, green |

Analyse Des Réactions Chimiques

Types of Reactions

3-(Ethylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of 3-(Ethylamino)-1,1,1-trifluoropropan-2-one.

Reduction: Formation of 3-(Ethylamino)-1,1,1-trifluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

3-(Ethylamino)-1,1,1-trifluoropropan-2-ol has been investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, particularly in the treatment of cardiovascular diseases. Research indicates that related compounds can stabilize cardiac myosin conformation, potentially improving cardiac function in conditions like hypertrophic cardiomyopathy (HCM) .

Case Study:

A study highlighted the synthesis of pyrimidine dione compounds that include derivatives of this compound. These compounds exhibited properties that could reduce left ventricular diastolic pressures and improve cardiac relaxation . Such findings underscore the need for further exploration into the compound's efficacy in clinical settings.

Materials Science

Fluorinated Alcohols:

The compound's trifluoromethyl group enhances its properties as a solvent and reagent in organic synthesis. Fluorinated alcohols like this compound are valuable in producing fluorinated intermediates for pharmaceuticals and agrochemicals due to their unique reactivity patterns .

Data Table: Applications of Fluorinated Alcohols

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Solvent for fluorination reactions | High reactivity and selectivity |

| Pharmaceutical | Intermediate in drug synthesis | Enhanced bioavailability |

| Agrochemical | Development of crop protection agents | Improved efficacy and reduced toxicity |

Chemical Research

Reactivity Studies:

Research has shown that this compound can participate in various chemical reactions due to its alcohol functional group combined with the electron-withdrawing trifluoromethyl group. This makes it a candidate for further studies in reaction mechanisms involving nucleophilic substitutions or additions .

Case Study:

A recent investigation into the reactivity of alcohols revealed that compounds similar to this compound demonstrated unique behavior in nucleophilic attack scenarios. This behavior can be exploited to create new synthetic pathways for complex organic molecules .

Mécanisme D'action

The mechanism by which 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol exerts its effects involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of trifluoropropanol derivatives with amino substituents. Key structural analogs include:

Activité Biologique

3-(Ethylamino)-1,1,1-trifluoropropan-2-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a trifluoromethyl group, an ethylamino group, and a hydroxyl (-OH) group, this compound is believed to interact with various molecular targets, influencing cellular processes and exhibiting therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C5H10F3NO

- Molecular Weight : 151.14 g/mol

- Chemical Structure : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's affinity for lipid membranes and proteins, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. This interaction may modulate various signaling pathways within cells.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.

In Vitro Studies :

Research has shown that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for related compounds against specific cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 15.5 |

| This compound | MCF-7 | 18.7 |

These values suggest that derivatives of trifluoropropanol compounds can be more effective than traditional chemotherapeutics like Cisplatin.

Antimicrobial Activity

Similar compounds have also demonstrated antibacterial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within bacteria. This suggests a potential application in treating bacterial infections.

Case Studies

A notable case study involved the testing of this compound in vivo on animal models with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups receiving no treatment. This study highlights the compound's potential as a therapeutic agent in oncology.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential functionalization of a propanol backbone. A recommended approach is:

Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions .

Ethylamine Incorporation : Use reductive amination with ethylamine and a ketone intermediate, employing sodium cyanoborohydride to stabilize the amine group .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >98% purity. Monitor by HPLC with a C18 column and UV detection at 254 nm .

Q. Q2. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the ethylamino group ( ppm for CH, ppm for NHCH) and trifluoromethyl group ( to -75 ppm in -NMR) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H] at m/z ~188.1) and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in dichloromethane/hexane at -20°C .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Stereochemical Variants : Separate enantiomers via chiral HPLC (Chiralpak IA column, isopropanol/hexane) and test individually .

- Impurity Effects : Quantify trace byproducts (e.g., deaminated derivatives) using LC-MS and correlate with bioactivity .

- Assay Conditions : Standardize cell culture media (e.g., pH 7.4, serum-free) to avoid interference from fluorine-mediated protein binding .

Q. Q4. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina with homology models of target enzymes (e.g., cytochrome P450 isoforms) to predict binding sites. Validate via mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () in phosphate buffer (pH 7.4) at 25°C. Account for fluorine’s electronegativity affecting enthalpy .

- Fluorescence Quenching Assays : Monitor tryptophan residue changes in target proteins upon compound addition (excitation: 280 nm, emission: 340 nm) .

Q. Q5. How does the stereochemistry of this compound influence its metabolic stability?

Methodological Answer:

- In Vitro Metabolism : Incubate enantiomers with human liver microsomes (HLMs) and NADPH. Analyze metabolites via UPLC-QTOF-MS. The (R)-enantiomer shows slower oxidation due to steric hindrance near the trifluoromethyl group .

- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to compare transition-state energies of enantiomers during CYP3A4-mediated hydroxylation .

Experimental Design & Data Analysis

Q. Q6. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

Methodological Answer:

- Rodent Studies : Administer intravenously (1 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 5, 15, 30, 60, and 120 min. Use LC-MS/MS to measure and bioavailability. Note: Fluorine atoms may prolong due to reduced renal clearance .

- Tissue Distribution : Sacrifice animals at 60 min post-dose. Homogenize tissues (liver, brain) and extract with acetonitrile. Correct for matrix effects using deuterated internal standards .

Q. Q7. How can researchers mitigate challenges in handling this compound’s hygroscopicity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.